molecular formula C11H7F3N2S B1391149 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol CAS No. 1214325-79-7

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1391149
CAS No.: 1214325-79-7
M. Wt: 256.25 g/mol
InChI Key: SXGCZCRTQZSGQR-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.

    Thiol Group Addition: The thiol group can be added through nucleophilic substitution reactions using thiol-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiol group can participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)pyridine-2-thiol: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    6-(Trifluoromethyl)pyridine-2-thiol: Lacks the pyridin-3-yl group, which may affect its binding affinity and specificity.

    3-(Pyridin-3-yl)-6-methylpyridine-2-thiol: Contains a methyl group instead of a trifluoromethyl group, which can influence its reactivity and stability.

Uniqueness

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of both the trifluoromethyl and thiol groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiol group provides reactivity towards various biological targets.

This compound’s unique combination of functional groups makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2S/c12-11(13,14)9-4-3-8(10(17)16-9)7-2-1-5-15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGCZCRTQZSGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(NC2=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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